(R)-3-(methylamino)-1-phenylpropan-1-ol

Pharmaceutical Quality Control Chiral Chromatography Impurity Profiling

Procure (R)-3-(methylamino)-1-phenylpropan-1-ol (CAS 115290-81-8) – the exact (R)-stereoisomer designated by EP and USP as Atomoxetine EP Impurity H and USP Related Compound A. The racemate (CAS 42142-52-9) or (S)-enantiomer (CAS 114133-37-8) cannot meet pharmacopoeial system suitability or specificity criteria. Use this ≥98% pure reference standard to develop and validate HPLC/UPLC impurity methods for atomoxetine drug substance and finished product, ensuring ICH Q2(R1) compliance and accurate quantification of Destolyl Atomoxetine in bioanalytical studies.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
CAS No. 115290-81-8
Cat. No. B041025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(methylamino)-1-phenylpropan-1-ol
CAS115290-81-8
Synonyms(αR)-α-[2-(Methylamino)ethyl]benzenemethanol;  (R)-α-[2-(Methylamino)ethyl]benzenemethanol;  (1R)-(+)-3-(Methylamino)-1-phenylpropan-1-ol;  (3R)-N-Methyl-3-hydroxy-3-phenylpropylamine;  (R)-3-(Methylamino)-1-phenylpropanol;  (R)-3-Hydroxy-N-methyl-3-pheny
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCNCCC(C1=CC=CC=C1)O
InChIInChI=1S/C10H15NO/c1-11-8-7-10(12)9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3/t10-/m1/s1
InChIKeyXXSDCGNHLFVSET-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (R)-3-(Methylamino)-1-phenylpropan-1-ol (CAS 115290-81-8) for Regulated Pharmaceutical Synthesis


(R)-3-(methylamino)-1-phenylpropan-1-ol is a chiral amino alcohol that serves as the defined pharmacopoeial reference standard for Atomoxetine EP Impurity H and Atomoxetine USP Related Compound A [1]. This compound, with a molecular formula of C₁₀H₁₅NO and a molecular weight of 165.23 g/mol, is an essential intermediate in the synthesis of the selective norepinephrine reuptake inhibitor atomoxetine and also functions as a key metabolite and impurity marker in both atomoxetine and fluoxetine drug substance analyses . Its defined (R)-stereochemistry (CIP designation) is critical for regulatory compliance in pharmaceutical quality control applications [2].

Why Substituting (R)-3-(Methylamino)-1-phenylpropan-1-ol with the Racemate or (S)-Enantiomer Fails Analytical and Regulatory Requirements


Substitution with the racemic mixture (CAS 42142-52-9) or the (S)-enantiomer (CAS 114133-37-8) is not permissible in regulated pharmaceutical quality control workflows. The (R)-enantiomer is the specific pharmacopoeial standard designated as Atomoxetine EP Impurity H (R-Isomer) . The racemate, while chemically similar, lacks the defined stereochemical purity required for accurate impurity quantification and method validation [1]. Furthermore, the (S)-enantiomer, a distinct compound with its own CAS registry number, is associated with the synthesis of fluoxetine and exhibits different chromatographic behavior and regulatory relevance . Using the incorrect stereoisomer would compromise analytical method specificity, system suitability criteria, and the quantitative accuracy of impurity determinations in atomoxetine drug substance and finished product testing.

Quantitative Evidence: (R)-3-(Methylamino)-1-phenylpropan-1-ol vs. Closest Analogs


Defined (R)-Stereochemistry vs. Racemate: Chiral Purity Requirements for Atomoxetine Impurity Testing

The target (R)-enantiomer is explicitly specified as the reference standard for Atomoxetine EP Impurity H, whereas the racemate (CAS 42142-52-9) is designated as Fluoxetine EP Impurity A, underscoring a critical regulatory distinction [1][2]. The (R)-enantiomer exhibits an absolute stereoconfiguration, with an optical activity of (+), while the racemate, by definition, has no net optical rotation [3]. A commercial supplier reports the (R)-enantiomer with a minimum purity of >98% as determined by HPLC and an enantiomeric excess of >99%, a specification that is unattainable with the racemate without additional chiral separation .

Pharmaceutical Quality Control Chiral Chromatography Impurity Profiling

Distinct Pharmacopoeial Assignment: (R)-Enantiomer for Atomoxetine vs. (S)-Enantiomer for Fluoxetine Synthesis

The (R)-enantiomer is cataloged as the reference standard for Atomoxetine EP Impurity H, while the (S)-enantiomer (CAS 114133-37-8) is primarily utilized as a key intermediate in the synthesis of fluoxetine hydrochloride [1]. This functional divergence is rooted in their opposite stereochemical configurations: the (R)-enantiomer has the CIP descriptor '@@' (InChI Key ending ...LBSA-N), whereas the (S)-enantiomer has '@' (InChI Key ending ...EISA-N) [2][3]. Commercially, the (R)-enantiomer is supplied at 98% purity, with pricing structured around milligram quantities for analytical use . In contrast, the (S)-enantiomer is often produced at larger scales (kilogram quantities) for synthetic applications, with a reported purity of ≥97% .

Regulatory Compliance Pharmaceutical Impurities Enantiomer-Specific Synthesis

Metabolite Identification: (R)-Enantiomer as the Definitive Destolyl Atomoxetine Marker in Pharmacokinetic Studies

The (R)-enantiomer is the specific metabolite of atomoxetine identified as 'Destolyl Atomoxetine' [1]. This contrasts with the parent drug atomoxetine (CAS 82248-59-7) and other atomoxetine-related impurities. In vitro studies have demonstrated that atomoxetine is metabolized by cytochrome P450 2D6 (CYP2D6) to 4-hydroxyatomoxetine, with subsequent metabolism leading to Destolyl Atomoxetine [2]. This metabolic pathway is enantioselective, and the (R)-configuration is critical for accurate identification and quantification of this metabolite in bioanalytical assays [3].

Drug Metabolism Pharmacokinetics Metabolite Identification

Analytical Purity Specification: >98% HPLC Purity vs. ≥97% for Racemate

The (R)-enantiomer is commercially available with a minimum HPLC purity specification of >98% [1]. In contrast, the racemic mixture (CAS 42142-52-9) is commonly supplied at a standard purity of 97% . While this 1-2% difference may appear marginal, it is significant for reference standards used in high-precision quantitative NMR (qNMR) or HPLC-UV methods, where the purity factor directly impacts the accuracy of impurity quantification .

Analytical Method Validation Reference Standard Purity Quality Control

Regulatory Hazard Classification: Harmonized GHS Labeling for Safe Handling vs. Limited Data for Enantiomers

The racemic mixture (CAS 42142-52-9) carries a harmonized GHS hazard classification of Acute Toxicity Category 4 (H302: Harmful if swallowed) . While specific GHS classifications for the isolated (R)-enantiomer are less frequently documented in publicly accessible SDS databases, the chemical structure and functional groups are identical, suggesting a similar intrinsic hazard profile . The presence of a clear GHS classification for the racemate provides a robust, class-level benchmark for risk assessment when handling the (R)-enantiomer, ensuring appropriate personal protective equipment (PPE) and engineering controls are implemented .

Chemical Safety GHS Classification Laboratory Safety

Optimal Use Cases for (R)-3-(Methylamino)-1-phenylpropan-1-ol in Regulated Pharmaceutical Environments


Reference Standard for Atomoxetine Impurity Method Validation

Utilize (R)-3-(methylamino)-1-phenylpropan-1-ol as the primary reference standard for developing and validating HPLC or UPLC methods aimed at quantifying Atomoxetine EP Impurity H in atomoxetine drug substance and finished dosage forms. This aligns with pharmacopoeial monographs and ensures compliance with ICH Q2(R1) guidelines for analytical method validation [1].

System Suitability Testing in Atomoxetine Quality Control

Employ this compound to prepare system suitability solutions for routine quality control testing of atomoxetine. Its defined (R)-stereochemistry ensures that the impurity peak is correctly identified and resolved from the main atomoxetine peak, fulfilling EP and USP system suitability requirements .

Metabolite Identification in Atomoxetine Bioequivalence Studies

Incorporate (R)-3-(methylamino)-1-phenylpropan-1-ol as an analytical reference for the identification and quantification of the metabolite Destolyl Atomoxetine in plasma or urine samples during bioequivalence and pharmacokinetic studies of atomoxetine. Its use is critical for accurate LC-MS/MS method development [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-3-(methylamino)-1-phenylpropan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.